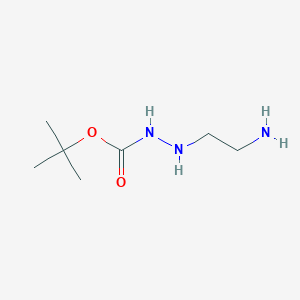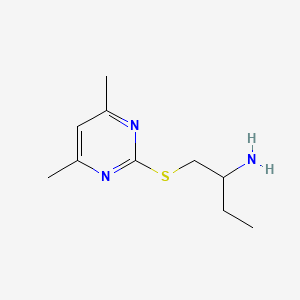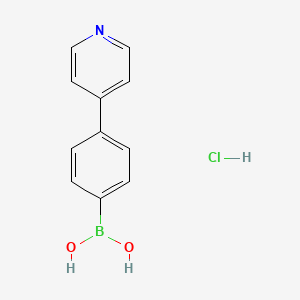
N'-(2-aminoethyl)(tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C7H17N3O2 and a molecular weight of 175.2288 g/mol . This compound is known for its unique structure, which includes an aminoethyl group and a tert-butoxy group attached to a carbohydrazide backbone. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with 2-aminoethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N’-(2-aminoethyl)(tert-butoxy)carbohydrazide may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and tert-butoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor or activator of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(2-aminoethyl)(tert-butoxy)carbohydrazide exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the tert-butoxy group can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N’-(2-aminoethyl)carbohydrazide: Lacks the tert-butoxy group, resulting in different reactivity and solubility properties.
tert-Butyl carbazate: Contains the tert-butoxy group but lacks the aminoethyl group, leading to different applications and reactivity.
2-Aminoethylamine: A simpler compound with only the aminoethyl group, used in different contexts compared to N’-(2-aminoethyl)(tert-butoxy)carbohydrazide.
Uniqueness
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is unique due to the presence of both the aminoethyl and tert-butoxy groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C7H17N3O2 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl N-(2-aminoethylamino)carbamate |
InChI |
InChI=1S/C7H17N3O2/c1-7(2,3)12-6(11)10-9-5-4-8/h9H,4-5,8H2,1-3H3,(H,10,11) |
InChI Key |
UCFYORXJEKNKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)



![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)




![2,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B13650132.png)
![4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B13650134.png)
